3,6-Diethyloctane-3,6-diol
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Overview
Description
3,6-Diethyloctane-3,6-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyloctane-3,6-diol typically involves the reaction of octane derivatives with ethyl groups and hydroxylation agents. One common method is the catalytic hydrogenation of 3,6-diethyloctyne-3,6-diol, which involves the use of hydrogen gas and a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where the starting materials are subjected to hydrogenation in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and recrystallization processes .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyloctane-3,6-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3,6-Diethyloctane-3,6-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diethyloctane-3,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyloctane-3,6-diol: Similar in structure but with methyl groups instead of ethyl groups.
2-Butyne-1,4-diol: Another diol with a different carbon chain structure.
Uniqueness
3,6-Diethyloctane-3,6-diol is unique due to its specific ethyl group substitutions, which confer distinct chemical and physical properties compared to its methyl-substituted counterpart. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
24459-12-9 |
---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
3,6-diethyloctane-3,6-diol |
InChI |
InChI=1S/C12H26O2/c1-5-11(13,6-2)9-10-12(14,7-3)8-4/h13-14H,5-10H2,1-4H3 |
InChI Key |
MPDCMVBAAPNVSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCC(CC)(CC)O)O |
Origin of Product |
United States |
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